molecular formula C13H11NO3 B1369354 5-(3-Methoxyphenyl)nicotinic acid CAS No. 97000-30-1

5-(3-Methoxyphenyl)nicotinic acid

Cat. No. B1369354
CAS RN: 97000-30-1
M. Wt: 229.23 g/mol
InChI Key: ZHXBRJDPUURFHR-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)nicotinic acid is a unique chemical with the empirical formula C13H11NO3 . It has a molecular weight of 229.23 . The compound is usually available in solid form .


Molecular Structure Analysis

The molecular structure of 5-(3-Methoxyphenyl)nicotinic acid can be represented by the SMILES string O=C(O)C1=CN=CC(C2=CC=CC(OC)=C2)=C1 . The InChI representation is 1S/C13H11NO3/c1-17-12-4-2-3-9(6-12)10-5-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

5-(3-Methoxyphenyl)nicotinic acid is a solid compound . It has a molecular weight of 229.23 . The compound’s empirical formula is C13H11NO3 .

Scientific Research Applications

Synthesis and Herbicidal Activity

  • Synthesis and Herbicidal Applications : A study by Yu et al. (2021) focused on designing and synthesizing N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Some of these compounds demonstrated excellent herbicidal activity against various weeds, suggesting potential applications in agriculture.

Industrial Production Methods

  • Industrial Production Techniques : Lisicki, Nowak, and Orlińska (2022) conducted a literature review on ecological methods to produce nicotinic acid from commercially available raw materials. This research highlights the need for new technologies in the industrial production of nicotinic acid to align with green chemistry principles and reduce environmental impact (Lisicki, Nowak, & Orlińska, 2022).

Electrochemical Properties

  • Electrochemical Research : Xiu (2007) prepared porphyrin-nicotinic acid binary compounds and studied their electrochemical properties using cyclic voltammetry. This research contributes to understanding the electrochemical behavior of such compounds, which could have implications in various scientific applications (Xiu, 2007).

Anti-inflammatory and Analgesic Activities

  • Medical Research on Derivatives : Research by Navidpour et al. (2014) synthesized a series of 2-(3-chloroanilino)nicotinic acid hydrazides and evaluated them for anti-inflammatory and analgesic activities. Their findings indicate potential medicinal applications for nicotinic acid derivatives (Navidpour, Shafaroodi, Saeedi-Motahar, & Shafiee, 2014).

Biomedical Applications

  • Biomedical Relevance : Lorenzen et al. (2001) characterized a G protein-coupled receptor for nicotinic acid, offering insights into its lipid-lowering effects. This research is significant for understanding the molecular mechanisms of nicotinic acid in biomedical contexts (Lorenzen et al., 2001).

Bioactive Compounds from Tobacco Roots

  • Bioactivity of Tobacco Root Compounds : Wu et al. (2018) isolated new furan-2-carboxylic acids from Nicotiana tabacum roots, exhibiting anti-tobacco mosaic virus activity and moderate cytotoxicity against certain tumor cell lines. This study highlights the potential of nicotinic acid derivatives in plant protection and cancer research (Wu et al., 2018).

Spectral and Electrochemical Properties

  • Spectral and Electrochemical Studies : Wang et al. (2009) synthesized porphyrin nicotinic acid binary compounds and analyzed their spectral and electrochemical properties, contributing to the understanding of these compounds in various scientific fields (Wang et al., 2009).

Reactive Extraction in Nicotinic Acid Recovery

  • Advancements in Nicotinic Acid Recovery : Kumar, Wasewar, and Babu (2008) studied the reactive extraction of nicotinic acid using organophosphorus solvating extractants. Their findings could be crucial for optimizing nicotinic acid recovery in industrial processes (Kumar, Wasewar, & Babu, 2008).

Analytical Methodologies

  • Analytical Methods in Coffee Evaluation : A study by Gant et al. (2015) developed an HPLC-diode array detector method for simultaneously quantifying nicotinic acid and other compounds in coffee, improving the quality evaluation process in the coffee industry (Gant, Leyva, Gonzalez, & Maruenda, 2015).

Tuberculosis Biomarker Detection

  • Detection of Tuberculosis Biomarkers : Bamogo et al. (2015) proposed a method for detecting nicotinic acid as a biomarker of Mycobacterium tuberculosis in various biological media. This research could be crucial for developing new diagnostic tools for tuberculosis (Bamogo et al., 2015).

Safety And Hazards

The compound is classified under GHS07 for safety . It has a hazard statement H302, indicating that it is harmful if swallowed . It falls under the Acute Tox. 4 Oral hazard classification .

Relevant Papers Relevant papers include research on the synthesis, characterization, DFT studies, and molecular modeling of 2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid . Another paper discusses the synthesis of penta-substituted/functionalized-3,4-diarylated pyridines .

properties

IUPAC Name

5-(3-methoxyphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-4-2-3-9(6-12)10-5-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXBRJDPUURFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602381
Record name 5-(3-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methoxyphenyl)nicotinic acid

CAS RN

97000-30-1
Record name 5-(3-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 97000-30-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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